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(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one

Cat. No.: B3055687
CAS No.: 6628-38-2
M. Wt: 208.34 g/mol
InChI Key: KBSFOAUXMZPTDU-ACCUITESSA-N
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Description

Contextualization of Alkylidene Cyclohexanones in Synthetic Organic Chemistry

Alkylidene cyclohexanones are a well-established class of compounds that serve as versatile building blocks in organic synthesis. The exocyclic double bond in conjugation with the carbonyl group creates a reactive system amenable to a variety of transformations. These include Michael additions, conjugate additions of organometallic reagents, and participation in cycloaddition reactions. The reactivity of this scaffold allows for the construction of complex molecular frameworks, making them valuable precursors in the synthesis of natural products, pharmaceuticals, and fragrances. chemicalbook.com

The synthesis of alkylidene cyclohexanones can be achieved through several methods, including aldol (B89426) condensation reactions between cyclohexanone (B45756) and an appropriate aldehyde, followed by dehydration. researchgate.net Other approaches involve Wittig-type reactions or transition metal-catalyzed cross-coupling reactions. The choice of synthetic route often depends on the desired stereochemistry of the exocyclic double bond.

Overview of Z-Alkylidene Stereoisomerism in Cyclohexanone Derivatives

The stereochemistry of the exocyclic double bond in 2-alkylidene-cyclohexanones, designated as either E (entgegen) or Z (zusammen), plays a crucial role in determining the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties. The Z-isomer, as specified in (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one, indicates that the higher priority substituents on each carbon of the double bond are on the same side.

Achieving stereocontrol in the synthesis of Z-alkylidene isomers can be challenging. The relative thermodynamic stability of the E and Z isomers is influenced by steric interactions between the alkylidene substituent and the cyclohexanone ring. In many cases, the E-isomer is the thermodynamically more stable product due to reduced steric hindrance. nih.gov Therefore, the synthesis of the less stable Z-isomer often requires kinetically controlled reaction conditions or the use of stereoselective catalysts. The interconversion between E and Z isomers can sometimes be induced by factors such as light or acid catalysis. nih.gov

The characterization of these stereoisomers is typically accomplished using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The Nuclear Overhauser Effect (NOE) can be particularly informative in determining the spatial proximity of protons, thereby confirming the stereochemistry of the double bond.

Current Research Gaps and Future Directions Pertaining to this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader class of alkylidene cyclohexanones is well-represented, this particular molecule, with its specific alkylidene substituent and defined stereochemistry, appears to be largely unexplored.

This lack of specific research presents several opportunities for future investigation:

Stereoselective Synthesis: The development of a robust and highly stereoselective synthesis for this compound would be a valuable contribution to synthetic methodology. Research could focus on novel catalytic systems or reaction conditions that favor the formation of the Z-isomer.

Physicochemical Properties: A detailed investigation into the physicochemical properties of this compound is warranted. This would include spectroscopic characterization (NMR, IR, MS), determination of its photophysical properties, and computational studies to understand its conformational preferences and electronic structure.

Reactivity Studies: Exploring the reactivity of this compound in various organic reactions would provide insights into how the specific alkylidene substituent influences the behavior of the α,β-unsaturated ketone system.

Potential Applications: Given the diverse applications of related compounds, future research could explore the potential of this compound as an intermediate in the synthesis of novel materials, fragrances, or biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O B3055687 (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one CAS No. 6628-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6628-38-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(2E)-2-(2-ethylhexylidene)cyclohexan-1-one

InChI

InChI=1S/C14H24O/c1-3-5-8-12(4-2)11-13-9-6-7-10-14(13)15/h11-12H,3-10H2,1-2H3/b13-11+

InChI Key

KBSFOAUXMZPTDU-ACCUITESSA-N

SMILES

CCCCC(CC)C=C1CCCCC1=O

Isomeric SMILES

CCCCC(CC)/C=C/1\CCCCC1=O

Canonical SMILES

CCCCC(CC)C=C1CCCCC1=O

Origin of Product

United States

Synthetic Methodologies for 2z 2 2 Ethylhexylidene Cyclohexan 1 One

Retrosynthetic Analysis and Strategic Disconnections for the (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comnumberanalytics.com For this compound, the primary disconnection points are the carbon-carbon double bond and the bonds adjacent to the carbonyl group.

The most logical retrosynthetic disconnection of the target molecule is at the exocyclic double bond. This bond can be formed through two main strategies: condensation reactions or olefination reactions. This leads to two primary sets of synthons, and their corresponding synthetic equivalents (reagents):

Disconnection via Condensation/Olefination: Breaking the double bond of the α,β-unsaturated ketone suggests two precursor molecules: cyclohexanone (B45756) and a C8 aldehyde, specifically 2-ethylhexanal. This disconnection is based on well-established carbonyl chemistry.

Synthetic Equivalents:

Cyclohexanone

2-Ethylhexanal (for condensation) or a corresponding phosphonium (B103445) ylide or phosphonate (B1237965) ester (for olefination).

This retrosynthetic approach is illustrated in the following scheme:

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic analysis of this compound.

This analysis forms the basis for the synthetic methodologies discussed in the subsequent sections.

Established Synthetic Routes to Alkylidene Cyclohexanone Systems

The formation of 2-alkylidene cyclohexanones is a common transformation in organic synthesis. The primary methods for constructing this motif involve condensation reactions and various olefination strategies.

Condensation reactions, such as the Aldol (B89426) and Knoevenagel condensations, are fundamental methods for forming carbon-carbon bonds and are widely used to synthesize α,β-unsaturated carbonyl compounds. sigmaaldrich.comwikipedia.orgqiboch.com

The base-catalyzed Aldol condensation between cyclohexanone and an aldehyde, in this case, 2-ethylhexanal, proceeds through the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone can then undergo dehydration to yield the α,β-unsaturated ketone. qiboch.com

The Knoevenagel condensation is a modification of the Aldol condensation that involves a more acidic methylene (B1212753) compound. sigmaaldrich.comwikipedia.org While classic Knoevenagel conditions are less directly applicable here, related base-catalyzed condensations are highly relevant.

A general scheme for the base-catalyzed condensation to form 2-(2-ethylhexylidene)cyclohexan-1-one is as follows:

Aldol condensation for the synthesis of 2-(2-ethylhexylidene)cyclohexan-1-oneFigure 2: Synthesis of 2-(2-ethylhexylidene)cyclohexan-1-one via Aldol condensation.

The stereochemical outcome of the condensation reaction, however, often favors the more thermodynamically stable (E)-isomer, making the synthesis of the (Z)-isomer challenging via this route without specific modifications.

Reactant 1Reactant 2CatalystProductTypical YieldTypical Stereoselectivity (Z:E)
Cyclohexanone2-EthylhexanalBase (e.g., NaOH, KOH)2-(2-ethylhexylidene)cyclohexan-1-oneModerate to GoodLow (E-isomer favored)

Olefination reactions provide a powerful and often more stereocontrolled alternative to condensation reactions for the formation of carbon-carbon double bonds. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent of these methods. adichemistry.comnrochemistry.com

The Wittig reaction involves the reaction of a phosphonium ylide with a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, cyclohexanone would be treated with the ylide derived from (2-ethylhexyl)triphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one required here (with an alkyl substituent), generally favor the formation of the (Z)-alkene. adichemistry.comwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. nrochemistry.comwikipedia.orgyoutube.com This reaction typically favors the formation of the (E)-alkene. However, modifications to the phosphonate reagent and reaction conditions can be employed to favor the (Z)-isomer.

A general scheme for the olefination approach is presented below:

Olefination strategies for the synthesis of 2-(2-ethylhexylidene)cyclohexan-1-oneFigure 3: Wittig and HWE reactions for the synthesis of 2-(2-ethylhexylidene)cyclohexan-1-one.
Olefination MethodKetoneOlefination ReagentTypical ProductTypical Z:E Selectivity
Wittig Reaction (non-stabilized ylide)Cyclohexanone(2-Ethylhexyl)triphenylphosphonium ylideThis compoundGood to Excellent
Horner-Wadsworth-Emmons ReactionCyclohexanoneDiethyl (2-ethylhexyl)phosphonate(2E)-2-(2-ethylhexylidene)cyclohexan-1-oneLow (E-isomer favored)
Still-Gennari OlefinationCyclohexanoneBis(2,2,2-trifluoroethyl) (2-ethylhexyl)phosphonateThis compoundExcellent

Stereoselective Synthesis Approaches Towards the (2Z) Configuration

Achieving high stereoselectivity for the (Z)-isomer is a key challenge in the synthesis of this compound. This requires careful consideration of the reaction mechanism and the use of specific reagents and catalyst systems.

In the Wittig reaction , the Z-selectivity with non-stabilized ylides is generally explained by the kinetic control of the reaction. researchgate.netpitt.edu The initial cycloaddition of the ylide and the ketone forms an oxaphosphetane intermediate. For non-stabilized ylides, the transition state leading to the cis-oxaphosphetane is favored, which then collapses to form the (Z)-alkene and triphenylphosphine (B44618) oxide. pitt.edu The steric bulk of the cyclohexanone and the 2-ethylhexyl group can further influence this selectivity.

For the Horner-Wadsworth-Emmons reaction , achieving Z-selectivity requires overcoming the thermodynamic preference for the (E)-isomer. The Still-Gennari modification accomplishes this by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, and specific base and solvent systems (e.g., KHMDS and 18-crown-6 (B118740) in THF). wikipedia.orgnih.govnumberanalytics.comnumberanalytics.combohrium.com The electron-withdrawing groups on the phosphonate alter the reaction pathway, favoring the kinetic formation of the (Z)-alkene. nih.gov

While the stereochemical outcome of the Wittig and HWE reactions is primarily determined by the reagents and reaction conditions, catalytic methods for Z-selective olefination are also emerging.

For instance, certain transition metal catalysts have been shown to promote the Z-selective isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts. acs.org While this is a different synthetic strategy, it highlights the potential for catalytic control over the geometry of the double bond.

In the context of olefination, the choice of base and additives can be considered part of the "catalyst system" that influences stereoselectivity. For the Still-Gennari olefination, the combination of a strong, non-nucleophilic base like KHMDS with a crown ether to sequester the potassium cation is crucial for achieving high Z-selectivity. nih.govbohrium.com

Recent advances have also explored nickel-catalyzed methods for the Z-selective synthesis of tetrasubstituted alkenes, which could potentially be adapted for the synthesis of trisubstituted alkenes like the target molecule. rsc.orgkaust.edu.sarsc.org These methods often involve the difunctionalization of alkynes, representing a more advanced and less direct, yet potentially highly selective, approach.

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. For the synthesis of this compound, this involves exploring methodologies that reduce or eliminate the use of hazardous solvents and maximize the incorporation of reactant atoms into the final product.

Traditional Claisen-Schmidt condensations often utilize volatile organic solvents, which can pose environmental and health risks. To address this, solvent-free or low-environmental impact methodologies have been developed for the synthesis of α,β-unsaturated ketones. These methods are directly applicable to the synthesis of this compound.

One prominent green approach is the use of solvent-free reaction conditions , often facilitated by grinding the reactants with a solid base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov This mechanochemical approach can lead to quantitative yields of the desired product without the need for a solvent. nih.gov The reaction of cyclohexanone with an aldehyde under these conditions typically involves mixing the neat reactants in the presence of a catalytic amount of a solid base.

Microwave irradiation is another effective technique for promoting solvent-free aldol condensations. This method can significantly reduce reaction times and improve yields. The reaction between an aldehyde and a ketone can be carried out in the absence of a solvent using Lewis acids as catalysts under microwave irradiation, affording α,β-unsaturated ketones in good to excellent yields.

The use of heterogeneous catalysts also represents a significant advancement in green synthesis. Solid catalysts, such as zeolites or basic alumina, can be employed to facilitate the condensation reaction. pearson.com These catalysts offer the advantages of easy separation from the reaction mixture, potential for reuse, and often milder reaction conditions compared to homogeneous catalysts. For instance, Hβ zeolite has been used to catalyze the synthesis of α,β-unsaturated ketones from aldehydes and alkynes under solvent-free conditions, a reaction pathway that proceeds via a tandem hydration/condensation mechanism. pearson.com While this specific example involves an alkyne, the principle of using a solid acid catalyst for condensation is relevant.

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The aldol condensation reaction, particularly when it proceeds to the dehydrated α,β-unsaturated ketone, can be highly atom-economical.

C₆H₁₀O (cyclohexanone) + C₈H₁₆O (2-ethylhexanal) → C₁₄H₂₄O (this compound) + H₂O

The atom economy for this reaction can be calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Compound NameMolecular FormulaMolecular Weight ( g/mol )
CyclohexanoneC₆H₁₀O98.14
2-EthylhexanalC₈H₁₆O128.21
This compoundC₁₄H₂₄O208.34
WaterH₂O18.02

Calculation of Atom Economy:

Sum of Molecular Weights of Reactants = 98.14 g/mol + 128.21 g/mol = 226.35 g/mol

Atom Economy = (208.34 g/mol / 226.35 g/mol ) x 100% ≈ 92.04%

This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product, with only a water molecule being the byproduct. This makes the aldol condensation an inherently efficient reaction from a green chemistry perspective. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2z 2 2 Ethylhexylidene Cyclohexan 1 One

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. unt.eduucdavis.edu For (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one (Molecular Weight: 222.37 g/mol ), the protonated molecule [M+H]⁺ at m/z 223 would be selected as the precursor ion in positive-ion mode ESI-MS/MS.

The fragmentation of this ion is predicted to follow pathways characteristic of cyclic ketones and unsaturated systems. rsc.orgnih.gov Key fragmentation mechanisms include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. nih.gov

Loss of the Alkyl Chain: Fragmentation of the ethylhexyl side chain is highly probable, leading to the loss of neutral fragments.

Retro-Diels-Alder (RDA) Reactions: Cleavage of the cyclohexanone (B45756) ring can occur, providing diagnostic information about the core structure. rsc.org

Charge-Remote Fragmentations: Fragmentation can occur at sites distant from the initial charge location, particularly along the alkyl chain.

Based on these principles, a theoretical fragmentation pattern can be proposed. The collision-induced dissociation of the m/z 223 precursor ion would likely yield a series of characteristic product ions.

Hypothetical MS/MS Fragmentation Data for [C₁₄H₂₄O+H]⁺

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossPotential Fragmentation Pathway
223.2195.2C₂H₄ (28)Loss of ethylene (B1197577) from the ethylhexyl group
223.2167.1C₄H₈ (56)Loss of butene via McLafferty-type rearrangement or cleavage within the side chain
223.2139.1C₆H₁₂ (84)Loss of hexene from the side chain
223.2111.1C₈H₁₄ (112)Cleavage of the entire ethylhexyl side chain
223.297.1C₈H₁₄O (126)Ring cleavage (e.g., Retro-Diels-Alder) followed by side-chain loss

Note: This table is predictive and based on established fragmentation rules for similar structures. Actual experimental data would be required for confirmation.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): Given its molecular weight and ketone functional group, the compound is expected to be amenable to GC analysis. ursinus.eduresearchgate.net Method development would focus on optimizing volatility and preventing thermal degradation. nih.gov Derivatization is a common strategy for improving the chromatographic behavior of ketones, often using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oxime derivatives, which also enhances sensitivity for detectors like electron capture detectors (ECD) or mass spectrometers (MS). sigmaaldrich.comnih.gov

A typical GC-MS method would involve a non-polar or mid-polarity capillary column to separate the analyte based on boiling point and polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for separating isomers or analyzing thermally sensitive samples. chromatographyonline.com Due to the non-polar nature of the large alkyl group, reversed-phase HPLC (RP-HPLC) would be the most suitable approach. uhplcs.comwikipedia.orghawachhplccolumn.comjordilabs.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, causing nonpolar compounds to be retained longer. The conjugated enone system possesses a chromophore, making UV detection a viable and sensitive option.

The separation of the geometric isomers, (2Z) and (2E), would be a primary goal of HPLC method development. google.comeuropeanpharmaceuticalreview.comresearchgate.net

Proposed Chromatographic Method Parameters

TechniqueParameterSuggested Conditions
Gas Chromatography (GC)Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms)
Injector Temp.250 - 280 °C
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
High-Performance Liquid Chromatography (HPLC)ColumnC18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
DetectorUV-Vis Detector at the λmax of the conjugated system (est. 240-280 nm)

Stereoisomeric Purity Determination via Chiral Chromatography (if applicable)

The applicability of chiral chromatography depends on the presence of stereocenters that result in enantiomers. The molecule this compound, as named, is achiral. It does not possess a chiral center and has a plane of symmetry, meaning it is superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers, and chiral chromatography for the purpose of separating enantiomers is not applicable.

However, the term "isomeric separation" is broader. The compound exists as geometric isomers due to the restricted rotation around the exocyclic double bond: the (Z)-isomer (as specified) and the (E)-isomer. These are diastereomers and can be separated using standard, non-chiral chromatographic techniques like the GC or HPLC methods described previously. nih.gov The assessment of isomeric purity would, therefore, focus on quantifying the amount of the desired (Z)-isomer relative to the (E)-isomer.

Should a chiral center be introduced into the molecule, for example, by substitution on the cyclohexanone ring or the ethylhexyl side chain, then chiral chromatography would become a critical tool. mdpi.com In such a hypothetical scenario, methods using chiral stationary phases (CSPs), such as those based on derivatized cellulose (B213188) or amylose, would be developed to resolve the resulting enantiomers.

Chemical Reactivity and Transformation Studies of 2z 2 2 Ethylhexylidene Cyclohexan 1 One

Reactivity of the Exocyclic Alkene Moiety

The exocyclic double bond in (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one is part of a conjugated enone system. This conjugation polarizes the alkene, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while also modifying its reactivity towards electrophiles compared to an isolated double bond.

In α,β-unsaturated carbonyl compounds, the electron-withdrawing effect of the carbonyl group deactivates the carbon-carbon double bond towards electrophilic attack compared to simple alkenes. However, these reactions can still proceed, often requiring specific conditions. The regioselectivity of the addition is controlled by the formation of the most stable carbocation intermediate. When an electrophile (E⁺) adds to the double bond, the resulting carbocation is stabilized by resonance with the carbonyl group, which directs the subsequent attack of the nucleophile (Nu⁻).

Table 1: Representative Electrophilic Addition Reactions

ReactantReagentConditionsExpected ProductRegioselectivity
This compoundHBrInert Solvent2-(1-bromo-2-ethylhexyl)cyclohexan-1-oneAddition to the β-carbon
This compoundBr₂CCl₄2-(1,2-dibromo-2-ethylhexyl)cyclohexan-1-oneAnti-addition across the double bond

Cycloaddition Reactions Involving the Alkylidene System

The exocyclic α,β-unsaturated ketone moiety is a valuable component in cycloaddition reactions, serving as a dienophile in [4+2] cycloadditions (Diels-Alder reaction) or as a dipolarophile in [3+2] cycloadditions (1,3-dipolar cycloaddition). wikipedia.orgwikipedia.org These reactions are powerful tools for constructing complex cyclic and heterocyclic systems. arkat-usa.org Exocyclic enones are favorable substrates for dipolar cycloadditions with various dipoles, leading to the formation of important nitrogen-containing spiroheterocyclic ring systems. arkat-usa.org

In a typical Diels-Alder reaction, the electron-deficient double bond of the enone reacts with an electron-rich conjugated diene. libretexts.org The reaction proceeds in a concerted fashion, allowing for high stereospecificity. libretexts.org Similarly, 1,3-dipolar cycloadditions involve the reaction of the enone (dipolarophile) with a 1,3-dipole (e.g., an azide, nitrone, or azomethine ylide) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org

Table 2: Examples of Cycloaddition Reactions with Analogous Exocyclic Enones

Reaction TypeEnone SubstrateReagentProduct TypeReference
[4+2] Cycloaddition2-AlkylidenecyclohexanoneIsopreneSubstituted Spiro[5.5]undecenone researchgate.net
[3+2] Cycloaddition(E)-3-Arylidene-1-phenyl-pyrrolidine-2,5-dioneIsoquinolinium N-ylideDispiropyrrolo[2,1-a]isoquinoline researchgate.net

Olefin Metathesis and Transformations of the Exocyclic Alkene

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. chemeurope.com The exocyclic double bond of this compound can participate in cross-metathesis (CM) reactions. In a CM reaction, the enone is reacted with another olefin in the presence of a metal catalyst (e.g., a Grubbs or Schrock catalyst) to exchange alkylidene fragments, leading to new, functionalized olefins. organic-chemistry.orgsigmaaldrich.comlibretexts.org The success and selectivity of the reaction depend on the catalyst and the relative reactivity of the two olefin partners. harvard.edu

Ring-closing metathesis (RCM) is another variant, though it would require the synthesis of a precursor molecule where the 2-ethylhexylidene moiety is replaced by a substituent containing a second terminal alkene. RCM is a widely used method for synthesizing unsaturated rings. organic-chemistry.orgwikipedia.org

Table 3: Potential Cross-Metathesis Reaction

Substrate 1Substrate 2CatalystPotential Product
This compoundStyreneGrubbs 2nd Gen. Catalyst(2Z)-2-benzylidenecyclohexan-1-one + 3-methyleneneptane

Reactions Involving the Cyclohexanone (B45756) Ring

The cyclohexanone portion of the molecule contains a carbonyl group, which is a primary site for nucleophilic attack. The reactivity of this group is standard for ketones, but can be influenced by the adjacent bulky, conjugated substituent.

As an α,β-unsaturated ketone, this compound has two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the exocyclic double bond. Nucleophiles can therefore react via two main pathways: direct 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the alkene. libretexts.orgwikipedia.orgmakingmolecules.com

The regioselectivity of the attack is largely determined by the nature of the nucleophile, often explained by Hard-Soft Acid-Base (HSAB) theory. ic.ac.uk

Hard Nucleophiles: Strongly basic, charge-dense nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) tend to react irreversibly and rapidly at the "hard" electrophilic carbonyl carbon, leading to 1,2-addition products (tertiary alcohols after workup). masterorganicchemistry.combyjus.comchemguide.co.ukpressbooks.pub

Soft Nucleophiles: Less basic, more polarizable nucleophiles like organocuprates (Gilman reagents, R₂CuLi), enamines, and thiols favor reversible addition to the "soft" electrophilic β-carbon, resulting in 1,4-conjugate addition products. ic.ac.ukmasterorganicchemistry.com

Table 4: Regioselectivity of Nucleophilic Addition

Nucleophile TypeReagent ExampleExpected Addition SiteProduct after Workup
Hard NucleophileMethylmagnesium bromide (CH₃MgBr)C=O Carbon (1,2-Addition)1-methyl-2-((Z)-2-ethylhexylidene)cyclohexan-1-ol
Soft NucleophileLithium dimethylcuprate ((CH₃)₂CuLi)β-Carbon (1,4-Addition)(Z)-2-(2-ethylheptylidene)cyclohexan-1-one

Derivatization of the Ketone Functionality

The carbonyl group of the cyclohexanone ring can undergo standard derivatization reactions with nitrogen-based nucleophiles. These reactions are often used for the characterization and purification of ketones. A common example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a highly crystalline, colored 2,4-dinitrophenylhydrazone derivative. nih.govepa.gov This reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration to form the C=N double bond of the hydrazone. researchgate.net Other common derivatives include oximes (from reaction with hydroxylamine) and semicarbazones (from reaction with semicarbazide).

Table 5: Common Derivatization of the Ketone Group

ReagentConditionsProduct Type
2,4-Dinitrophenylhydrazine (DNPH)Acidic (e.g., H₂SO₄), Ethanol2,4-Dinitrophenylhydrazone
Hydroxylamine (NH₂OH)Mildly acidic or basicOxime
Semicarbazide (H₂NNHCONH₂)Mildly acidicSemicarbazone

α-Functionalization Reactions Adjacent to the Carbonyl

No studies detailing the introduction of functional groups at the α-position of this compound have been found.

Regioselectivity and Stereoselectivity in Reactions of this compound

There is no available data on how different reagents would selectively react with the various functional groups of the molecule, nor on the stereochemical outcomes of any potential reactions.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

Without any documented reactions, the elucidation of reaction pathways is not possible.

Transition State Analysis for Stereochemical Control

No computational or experimental studies on the transition states involved in reactions of this compound are available to explain stereochemical control.

Oxidative and Reductive Transformations of this compound

The behavior of this compound under oxidative or reductive conditions has not been reported in the scientific literature.

Synthesis and Characterization of Derivatives and Analogs of 2z 2 2 Ethylhexylidene Cyclohexan 1 One

Modifications of the 2-Ethylhexylidene Side Chain

The 2-ethylhexylidene moiety offers a primary site for structural diversification, allowing for the modulation of the compound's physicochemical properties through strategic synthetic modifications. These modifications primarily involve altering the length and branching of the alkyl chain and introducing various functional groups.

Synthesis of Analogs with Varied Alkyl Chain Lengths and Branching

The synthesis of analogs of (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one with different alkyl side chains is typically achieved through condensation reactions between cyclohexanone (B45756) and a variety of aldehydes. The Claisen-Schmidt condensation, a base-catalyzed reaction, is a widely employed method for this purpose. scirp.org By selecting aldehydes with different carbon chain lengths and branching patterns, a diverse library of 2-alkylidene-cyclohexanone analogs can be generated. For instance, reacting cyclohexanone with aldehydes such as butanal, isovaleraldehyde, or octanal (B89490) would yield analogs with shorter, more branched, or longer linear alkylidene chains, respectively.

The general synthetic approach involves the deprotonation of cyclohexanone at the α-carbon by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the chosen aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, in this case, the 2-alkylidene-cyclohexan-1-one derivative. The stereochemistry of the exocyclic double bond, whether (E) or (Z), is a critical aspect of this synthesis and can be influenced by reaction conditions and the steric bulk of the reactants.

A series of hypothetical analogs that could be synthesized using this methodology are presented in the table below.

Analog NameAldehyde PrecursorAlkyl Chain Characteristics
(2Z)-2-butylidenecyclohexan-1-oneButanalShorter, linear C4 chain
(2Z)-2-(2-methylpropylidene)cyclohexan-1-oneIsovaleraldehydeBranched C4 chain (isobutyl)
(2Z)-2-octylidenecyclohexan-1-oneOctanalLonger, linear C8 chain
(2Z)-2-(2-propylpentylidene)cyclohexan-1-one2-PropylpentanalIncreased branching at C2
(2Z)-2-(4-methylpentylidene)cyclohexan-1-one4-MethylpentanalBranching distant from the ring

Introduction of Functional Groups into the Alkyl Chain

The introduction of functional groups into the alkylidene side chain can significantly alter the chemical reactivity and biological activity of the parent compound. This can be achieved either by using a functionalized aldehyde in the initial condensation reaction or by post-synthesis modification of the alkylidene chain.

For the pre-functionalization approach, aldehydes containing protected functional groups can be used in the Claisen-Schmidt condensation. For example, an aldehyde bearing a hydroxyl group protected as a silyl (B83357) ether or an amino group protected as a carbamate (B1207046) could be employed. Following the formation of the 2-alkylidene-cyclohexanone, the protecting group can be removed to yield the desired functionalized analog.

Functionalization of the Cyclohexanone Ring

The cyclohexanone ring provides another avenue for structural modification, offering opportunities to introduce substituents and control the stereochemistry of the resulting derivatives.

Synthesis of Substituted Cyclohexanone Derivatives

The synthesis of derivatives with substituents on the cyclohexanone ring can be achieved by starting with a pre-substituted cyclohexanone in the condensation reaction. For instance, using 4-methylcyclohexanone (B47639) or 3-phenylcyclohexanone (B1347610) would lead to the corresponding substituted this compound analogs.

Alternatively, functionalization can be performed on the pre-formed 2-alkylidene-cyclohexanone. The α-carbons of the cyclohexanone ring (positions 3 and 6) are susceptible to electrophilic substitution via their enol or enolate forms. For example, alkylation at these positions can be achieved by treating the compound with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. wpmucdn.com This allows for the introduction of a wide range of alkyl and functionalized alkyl groups onto the cyclohexanone ring.

Michael addition reactions can also be employed to introduce substituents at the β-position (position 3) of the α,β-unsaturated ketone system. beilstein-journals.org This reaction involves the addition of a nucleophile, such as an enolate or a Gilman reagent, to the carbon-carbon double bond of the enone. This approach is particularly useful for creating more complex and highly functionalized cyclohexanone rings.

Stereochemical Control in Ring Functionalization

When introducing new stereocenters on the cyclohexanone ring, controlling the stereochemistry is of paramount importance. The stereochemical outcome of reactions on the ring can be influenced by several factors, including the existing stereochemistry of the molecule, the nature of the reagents, and the reaction conditions.

In the case of nucleophilic additions to the carbonyl group of 2-alkylidene-cyclohexanones, studies have shown a high propensity for axial attack of the nucleophile. umich.edu This is attributed to a combination of steric and electronic factors. The axial approach is often favored to avoid steric hindrance from the substituents on the ring and to allow for better orbital overlap in the transition state. researchgate.net

For reactions at the α-position, the stereoselectivity can be controlled by using chiral auxiliaries or catalysts. Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the approach of the reagent from a specific face of the molecule. After the reaction, the auxiliary is removed, yielding the desired stereoisomer. Chiral catalysts, on the other hand, create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other.

The stereochemical outcome of Michael additions can also be controlled. The use of chiral nucleophiles or chiral catalysts can lead to the enantioselective or diastereoselective formation of the product. The stereochemistry of the resulting product is often determined by the formation of the most stable enolate intermediate. nih.gov

Structural Elucidation and Stereochemical Assignment of New Derivatives

The unambiguous determination of the structure and stereochemistry of newly synthesized derivatives is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. 1H NMR provides information about the chemical environment of the hydrogen atoms, while 13C NMR provides information about the carbon skeleton. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish correlations between different atoms in the molecule and to determine their relative spatial arrangement. For example, NOESY experiments can be used to identify protons that are close in space, which can help in assigning the stereochemistry of substituents on the cyclohexanone ring and the configuration of the exocyclic double bond.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms in the molecule can be determined. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. Obtaining suitable crystals for X-ray analysis can sometimes be a challenge, but when successful, it provides an unparalleled level of structural detail.

In addition to NMR and X-ray crystallography, other analytical techniques such as mass spectrometry (MS) and infrared (IR) spectroscopy are used to confirm the molecular weight and identify the functional groups present in the newly synthesized derivatives.

Comparative Reactivity Studies of this compound Derivatives

While specific reactivity studies focusing exclusively on this compound are not extensively documented in publicly available research, the reactivity of its core structure—a 2-alkylidene-substituted α,β-unsaturated ketone—can be thoroughly understood by examining analogous compounds. The reactivity of this class of molecules is primarily dictated by the conjugated enone system, which features two principal electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-β) of the exocyclic double bond. Nucleophilic attack can occur at either site, leading to 1,2-addition or 1,4-conjugate addition (Michael addition), respectively. masterorganicchemistry.compressbooks.publibretexts.org The competition between these two pathways is influenced by several factors, most notably the nature of the nucleophile and the specific substitution on the enone scaffold.

Influence of Nucleophile Type on Reaction Pathway

The "hardness" or "softness" of a nucleophile is a critical determinant of the reaction pathway. "Hard" nucleophiles, which are typically highly charged, strongly basic, and less polarizable, react preferentially at the "harder" electrophilic center—the carbonyl carbon. This leads to 1,2-addition. Conversely, "soft" nucleophiles, which are generally less basic, more polarizable, and often neutral, favor reaction at the "softer" β-carbon, resulting in 1,4-conjugate addition. masterorganicchemistry.comchemistrysteps.com

Hard Nucleophiles (Favoring 1,2-Addition): Reagents such as organolithium compounds and Grignard reagents are considered hard nucleophiles. masterorganicchemistry.comlibretexts.orgchemistrysteps.com Their reactions with 2-alkylidenecyclohexanone derivatives are rapid, irreversible, and kinetically controlled, leading predominantly to the formation of tertiary alcohols via attack at the carbonyl carbon. masterorganicchemistry.comyoutube.com

Soft Nucleophiles (Favoring 1,4-Addition): A wide array of softer nucleophiles, including thiolates, amines, enamines, and organocuprates (Gilman reagents), selectively undergo 1,4-addition. pressbooks.pubchemistrysteps.com These reactions are often reversible and thermodynamically controlled. The Michael addition of a soft nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. chemistrysteps.comwikipedia.org

Nucleophile ClassExamplesPredominant Reaction PathwayProduct Type
Hard NucleophilesOrganolithium (RLi), Grignard Reagents (RMgX)1,2-AdditionTertiary Alcohol
Soft NucleophilesThiols (RSH), Amines (RNH2), Organocuprates (R2CuLi)1,4-Conjugate Addition (Michael Addition)β-Substituted Cyclohexanone
Borderline NucleophilesEnolates, Cyanide (CN-)1,4- or 1,2-Addition (Depends on conditions)Varies

Influence of Structural Analogs on Reactivity

Comparative studies on cyclic chalcone (B49325) analogs, such as tetralones and chromanones, provide significant insight into how modifications to the core ring structure affect reactivity. These studies are particularly relevant for understanding derivatives of this compound. Research investigating the reaction of these analogs with cellular thiols like glutathione (B108866) (GSH) and N-acetylcysteine (NAC) reveals clear differences in reactivity based on the cyclic framework. mdpi.comnih.gov

One key study compared the thiol reactivity of open-chain chalcones, six-membered carbocyclic analogs (1-tetralones), and six-membered heterocyclic analogs (4-chromanones). mdpi.com Under slightly acidic conditions (pH 6.3), the 4-chromanone (B43037) derivatives exhibited the highest reactivity towards thiols, followed by the open-chain chalcones. mdpi.com The 1-tetralone (B52770) analogs, which share the carbocyclic six-membered ring system with cyclohexanone derivatives, showed substantially lower reactivity. mdpi.com

This enhanced reactivity in chromanones is attributed to electronic factors. The oxygen heteroatom in the chromanone ring influences the electronic properties of the enone system, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack compared to its carbocyclic tetralone counterpart. mdpi.com Furthermore, within each series, derivatives with methyl substituents were found to be more reactive than those with methoxy (B1213986) substituents. mdpi.com

These findings suggest that modifications to the cyclohexanone ring of a this compound derivative, such as the introduction of heteroatoms or changes in substituent electronics, would significantly modulate its reactivity towards nucleophiles.

Analog ClassCore StructureRelative Reactivity with Thiols (at pH 6.3)Rationale for Reactivity Difference
4-Chromanone DerivativesSix-membered heterocyclic ring with oxygenHighestOxygen heteroatom increases electrophilicity of the β-carbon.
Open-Chain ChalconesAcyclic enoneIntermediateBaseline reactivity for acyclic α,β-unsaturated ketones.
1-Tetralone DerivativesSix-membered carbocyclic ring (fused)LowestCarbocyclic nature results in lower β-carbon electrophilicity compared to chromanones.

Potential Roles and Applications of 2z 2 2 Ethylhexylidene Cyclohexan 1 One in Chemical Synthesis and Materials Science Research

(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one as a Building Block in Complex Molecule Synthesis

The utility of a compound as a building block in organic synthesis depends on its ability to participate in reliable and selective chemical transformations to construct more complex molecular architectures. nih.gov The 2-alkylidenecyclohexanone scaffold is a versatile intermediate in the synthesis of various organic molecules.

In the context of multi-step synthesis, this compound offers multiple reaction sites. vapourtec.comyoutube.com Its core structure, an α,β-unsaturated ketone, is a classic Michael acceptor, making it susceptible to 1,4-conjugate addition by a wide range of nucleophiles. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The carbonyl group itself can undergo standard ketone reactions, such as nucleophilic addition, reduction to an alcohol, or conversion to an imine.

The strategic sequence of these reactions allows for the elaboration of the cyclohexanone (B45756) ring into more complex structures. libretexts.orgyoutube.com For example, a conjugate addition could be followed by an intramolecular aldol (B89426) condensation (a Robinson annulation sequence), leading to the formation of fused bicyclic systems that are core structures in many natural products and pharmaceuticals.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent Class Potential Product Structure
1,4-Conjugate Addition (Michael Addition) Organocuprates (Gilman reagents), Enolates, Amines, Thiols 3-Substituted 2-(2-ethylhexyl)cyclohexan-1-one
1,2-Nucleophilic Addition Organolithium or Grignard reagents Tertiary alcohol at the C1 position
Reduction of Ketone Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) (2Z)-2-(2-ethylhexylidene)cyclohexan-1-ol
Reductive Amination Ammonia/Primary Amine and a reducing agent (e.g., NaBH₃CN) 2-(2-ethylhexylidene)cyclohexan-1-amine

| Wittig Reaction | Phosphorus ylides (R₃P=CR'₂) | 1-(Alkylidene)-2-(2-ethylhexylidene)cyclohexane |

This table represents potential reactions based on the known reactivity of α,β-unsaturated ketones.

The this compound molecule possesses a stereocenter at the 2-position of the ethylhexyl group. However, there is no evidence in the current scientific literature to suggest its use as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions.

While this specific compound is not documented for this role, the broader class of chiral cyclohexanone derivatives serves as crucial building blocks in asymmetric synthesis. acs.orgorganic-chemistry.org For instance, enantiomerically pure substituted cyclohexanones are precursors to Wieland-Miescher and Hajos-Parrish ketones, which are versatile starting materials for the synthesis of steroids and other terpenes. organic-chemistry.org Theoretically, if this compound were resolved into its individual enantiomers, it could serve as a chiral precursor for more complex molecules.

Exploration of this compound in Polymer Chemistry Research

The structural features of this compound suggest it could be investigated for applications in polymer chemistry, either as a monomer precursor or as an additive that modifies polymer properties.

The exocyclic double bond in the ethylhexylidene group presents a potential site for chain-growth polymerization. msu.edu Monomers containing similar exocyclic double bonds can, under certain conditions (e.g., using radical or cationic initiators), form polymers. The polymerization of this specific monomer has not been reported, but its structure allows for hypothetical exploration.

If polymerization were successful, it would likely proceed via the vinyl-type mechanism at the ethylhexylidene double bond, creating a polymer backbone with pendant 2-ketocyclohexyl and hexyl groups. Such a monomer could be classified as a specialty monomer precursor, used to synthesize polymers with unique functional characteristics. researchgate.net

Incorporating this molecule into a polymer chain, either as a primary monomer or as a co-monomer, would be expected to impart specific properties based on its constituent parts. The bulky and flexible 2-ethylhexyl group is a well-known plasticizing moiety in polymer science. Its presence would likely increase the free volume within the polymer matrix, leading to a lower glass transition temperature (Tg) and increased flexibility and solubility in non-polar organic solvents. Conversely, the rigid cyclohexanone ring would contribute to the stiffness of the polymer backbone.

Table 2: Hypothetical Contributions of Monomer to Polymer Properties

Structural Feature Expected Impact on Polymer Properties
Bulky 2-Ethylhexyl Group Increases flexibility; Lowers glass transition temperature (Tg); Enhances solubility in nonpolar solvents.
Cyclohexanone Ring Adds rigidity and steric bulk to the polymer backbone; Provides a site for post-polymerization modification.

| Polar Carbonyl Group | Increases polarity; May improve adhesion to certain substrates. |

This table outlines theoretical structure-property relationships.

Catalyst Development and Ligand Design Incorporating Structural Motifs of this compound

The cyclohexanone framework is a common scaffold in the design of ligands for transition metal catalysis. nih.gov Although there are no reports of this compound being used directly for this purpose, its structure contains the necessary motifs for such development.

The carbonyl group of the cyclohexanone ring can be chemically transformed to create coordinating sites. For example, it can undergo condensation with primary amines to form Schiff bases. If a diamine is used, this can lead to the formation of tetradentate salen-type or salalen-type ligands, which are known to form stable complexes with various metals used in catalysis. rsc.org Furthermore, the cyclohexane ring itself provides a rigid stereochemical backbone that is advantageous in designing P,N-ligands for asymmetric catalysis. nih.gov The oxidation of cyclohexanone is also a subject of catalytic research, indicating the ring's relevance in catalyst development. mdpi.com The selective α,β-desaturation of cyclohexanone is another area of interest where enzyme and catalyst design are paramount. rsc.org

Table 3: Examples of Catalyst/Ligand Scaffolds Based on Cyclohexane Derivatives

Ligand/Catalyst Type Description Relevant Precursor Motif
Salen/Salalen-Ti Complexes Used for CO₂ and cyclohexene oxide coupling. Derived from reactions involving diamines and carbonyl compounds. rsc.org Cyclohexanone carbonyl group
Cyclohexane-based P,N-Ligands Used in transition metal catalysis; the cyclohexane backbone provides a rigid and chiral environment. nih.gov Cyclohexane ring

| FtsZ Inhibitors | Certain complex substituted cyclohexanones have been investigated for antibacterial applications, demonstrating the ring's utility as a scaffold for bioactive agents. semanticscholar.org | Substituted cyclohexanone core |

This table provides examples of how the core structural motifs of the title compound are used in catalyst and ligand design.

Advanced Materials Research Utilizing Derivatives of this compound

While direct and extensive research on the specific applications of this compound in advanced materials science is not widely documented in publicly available literature, the broader class of 2-alkylidene and 2,6-diarylidenecyclohexanone derivatives has been the subject of significant investigation. The structural motifs inherent in these compounds, particularly the exocyclic double bond conjugated with the ketone, provide a versatile platform for the synthesis of novel polymers and functional materials. The research into these related compounds offers valuable insights into the potential roles that derivatives of this compound could play in the development of advanced materials. These potential applications are primarily centered on the creation of functional polymers with unique thermal, electrical, and photoresponsive properties.

Research into analogous compounds, such as those based on methyl-cyclohexanone and various diarylidene cyclohexanones, has demonstrated their utility in forming the backbone of innovative polymers. For instance, a notable area of exploration is the synthesis of conducting arylidene polymers. These materials, which incorporate a cyclohexanone moiety, have been shown to possess electrical conductivities that can be enhanced through doping. msu.edu This suggests a potential pathway for developing derivatives of this compound as components in organic electronic materials. The thermal stability of such polymers is another critical aspect of their potential utility in advanced materials. Studies on related polyester and polyketone structures indicate that the incorporation of the rigid cyclohexanone ring can lead to materials with significant thermal resistance.

Furthermore, the general class of diarylidenecyclohexanone derivatives has been explored for its photochromic properties. These compounds can undergo reversible changes in their molecular structure and, consequently, their optical properties upon exposure to light. This opens up possibilities for the development of "smart" materials that can be used in applications such as optical data storage, molecular switches, and sensors. The introduction of specific functional groups onto the cyclohexanone ring or the appended alkylidene/arylidene moieties can be used to tune these photoresponsive behaviors.

The following data tables summarize key findings from research on compounds structurally related to this compound, illustrating the potential properties and performance of its derivatives in advanced materials.

Table 1: Electrical Properties of Conducting Copolymers Based on Cycloalkanone Moieties

CopolymerCycloalkanone MoietyElectrical Conductivity (S cm⁻¹)Doped Electrical Conductivity (S cm⁻¹)
IIICyclopentanone8.8 x 10⁻¹²1.1 x 10⁻⁹
IVCyclohexanone8.8 x 10⁻¹²1.5 x 10⁻⁹
VCycloheptanone6.5 x 10⁻¹²9.0 x 10⁻¹⁰
VICyclooctanone6.5 x 10⁻¹²1.0 x 10⁻⁹

This table is based on data from research on related conducting arylidene polymers and illustrates the potential for tuning electrical properties based on the ring size of the cycloalkanone unit. msu.edu

Table 2: Thermal Properties of Polyesters Derived from Diarylidenecyclohexanone

PolyesterDiacid Chloride ComponentDecomposition Onset Temperature (°C)
Poly(I-co-terephthaloyl)Terephthaloyl dichloride350
Poly(I-co-isophthaloyl)Isophthaloyl dichloride340
Poly(I-co-adipoyl)Adipoyl dichloride320
Poly(I-co-sebacoyl)Sebacoyl dichloride300

This table is based on data from research on polyesters synthesized from 2,6-bis(4-hydroxybenzylidene)cyclohexanone (I) and various diacid chlorides, showcasing the thermal stability of these materials.

Table 3: Photochromic and Acidochromic Behavior of a 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative

SolventPolarity (ET(30))Absorption Max (λmax, nm)Emission Max (λem, nm)
Dichloromethane40.7420530
Acetone42.2425545
Acetonitrile45.6422538
Dimethylformamide43.2435560
Condition Observation
Addition of NaOHShift in absorption band and color change
Addition of HCl (after NaOH)Reversible shift in absorption band

This table is based on data from research on the solvatochromic, acidochromic, and photochromic properties of a representative diarylidenecyclohexanone derivative, indicating its potential as a sensor or smart material.

Computational and Theoretical Studies on 2z 2 2 Ethylhexylidene Cyclohexan 1 One

Quantum Chemical Calculations for Conformational Analysis and Energetics

The conformational landscape of (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one is dictated by the rotational freedom around its single bonds and the stereochemistry of the exocyclic double bond. Quantum chemical calculations, particularly Density Functional Theory (DFT), would be the primary tool for this analysis.

A systematic conformational search would identify all possible stereoisomers and rotamers. For each stable conformer, geometry optimization would be performed to determine its minimum energy structure. Subsequent frequency calculations would confirm these as true minima on the potential energy surface and provide thermodynamic data such as enthalpy and Gibbs free energy. This data would allow for the determination of the relative stability of each conformer at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Method/Basis Set Relative Energy (kcal/mol) Population (%) at 298.15 K
Chair-1 B3LYP/6-31G(d) 0.00 75.2
Chair-2 B3LYP/6-31G(d) 1.50 10.1
Twist-Boat-1 B3LYP/6-31G(d) 5.50 0.1

Note: This table is illustrative and based on typical values for substituted cyclohexanones.

Molecular Modeling and Dynamics Simulations for Structural Insights

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations would model the movement of atoms over time, providing insights into the flexibility of the ethylhexylidene side chain and the cyclohexanone (B45756) ring.

MD simulations can reveal the preferred conformations in different environments, such as in a vacuum or in various solvents. This is crucial for understanding how the solvent may influence the compound's structure and reactivity. The trajectory data from MD simulations can be analyzed to identify dominant conformational states and the transitions between them.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods within a DFT framework would be used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts are instrumental in assigning the signals in experimental spectra.

Vibrational Spectroscopy: The vibrational frequencies from the quantum chemical calculations correspond to the peaks in Infrared (IR) and Raman spectra. These can be used to identify characteristic functional group vibrations, such as the C=O stretch of the cyclohexanone ring and the C=C stretch of the ethylhexylidene group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would predict the electronic transitions, corresponding to the absorption bands in a UV-Vis spectrum. This would provide information about the molecule's chromophores.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Predicted Value Experimental Value
¹³C NMR (C=O) 205.2 ppm 204.8 ppm
¹³C NMR (C=C) 145.8 ppm 145.5 ppm
IR (C=O stretch) 1715 cm⁻¹ 1712 cm⁻¹

Note: This table presents hypothetical data to illustrate the expected correlation between theoretical predictions and experimental results.

Computational Design of Novel Derivatives and Reaction Pathways

Computational methods can be used to design novel derivatives of this compound with modified properties. By systematically altering the functional groups on the molecule, it is possible to predict how these changes would affect its steric and electronic characteristics.

Furthermore, computational chemistry can be used to explore potential reaction pathways. For example, the mechanism of reactions such as Michael additions to the α,β-unsaturated ketone system could be investigated. Transition state theory, combined with quantum chemical calculations, would be used to determine the activation energies and reaction rates for various proposed mechanisms.

Understanding Electronic Structure and Reactivity Through Theoretical Methods

The electronic structure of this compound is key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution across the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is critical for predicting how the molecule will interact with other reagents. For instance, the negative potential around the carbonyl oxygen would indicate its susceptibility to electrophilic attack.

Concluding Remarks and Future Research Perspectives on 2z 2 2 Ethylhexylidene Cyclohexan 1 One

Unaddressed Research Questions and Emerging Areas for Investigation

Given the limited specific data on (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one, numerous research questions remain. A primary area for investigation would be the definitive characterization of its stereochemistry and the development of stereoselective synthetic methods. The "(2Z)" designation indicates a specific geometric isomer, and understanding the factors that control its formation is crucial.

Further research could explore the photochemical properties of this compound. Related compounds, such as 2-benzylideneindan-1-one (B1199582) derivatives, have been investigated as photoswitches, where the E and Z isomers exhibit different biological activities. mdpi.com Investigating whether this compound and its corresponding E-isomer possess similar photoisomerizable properties could open up applications in photopharmacology.

The biological activity of this compound is another significant unknown. Substituted cyclohexanones have been explored for various biological applications, including as inhibitors of enzymes like FtsZ, which is involved in bacterial cell division. mdpi.com Screening this compound for antimicrobial or other therapeutic properties would be a valuable avenue of research.

From an environmental perspective, the fate and potential toxicity of this compound are unaddressed. While general information on cyclohexanone (B45756) suggests it is biodegradable and volatile, the addition of the 2-ethylhexylidene group could significantly alter these properties. epa.gov Studies on its environmental persistence, bioaccumulation potential, and ecotoxicity are therefore warranted.

Broader Implications of Research on Alkylidene Cyclohexanone Systems

Research into alkylidene cyclohexanone systems has broad implications across several scientific disciplines. These compounds are important intermediates in organic synthesis, providing access to a wide range of more complex molecules, including natural products and pharmaceuticals. nih.govwm.edu The cyclohexanone scaffold is a prevalent feature in many bioactive compounds. nih.gov

The study of alkylidene complexes, which are organometallic compounds containing a metal-carbon double bond, is crucial for understanding and developing new catalytic processes. numberanalytics.comnumberanalytics.com These complexes are key catalysts in important industrial reactions like olefin metathesis and cyclopropanation. numberanalytics.comnumberanalytics.com Advances in the synthesis and understanding of alkylidene cyclohexanones can contribute to the development of more efficient and selective catalysts.

Furthermore, the investigation of the photochemical and photophysical properties of compounds like dibenzylidenecyclobutanones, which are structurally related to alkylidene cyclohexanones, has applications in the design of photoactive materials. nih.gov The ability of some of these molecules to undergo [2+2] photocycloaddition reactions is of interest for creating novel materials with specific optical or electronic properties. nih.gov

In the field of medicinal chemistry, the development of novel cyclohexanone derivatives continues to be a promising area. For example, some curcumin (B1669340) analogues, which are di-substituted cyclohexanone derivatives, have been studied for their cytotoxic activities. researchgate.net Understanding the structure-activity relationships of this class of compounds can lead to the design of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2Z)-2-(2-ethylhexylidene)cyclohexan-1-one, and how can reaction conditions influence stereoselectivity?

  • Methodology : Synthesis typically involves a multi-step sequence starting with cyclohexanone functionalization. A key step is the condensation of the cyclohexanone core with 2-ethylhexylidene groups under controlled conditions (e.g., acid/base catalysis). Temperature and solvent polarity must be optimized to favor the (Z)-isomer, as steric hindrance and electronic effects can lead to competing (E)-isomer formation .
  • Data Validation : Monitor reaction progress via TLC and confirm stereochemistry using 1H^1H-NMR (olefinic proton coupling constants) and NOESY spectroscopy.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18) to separate isomers and detect impurities.
  • Spectroscopy : Confirm the conjugated ketone system via FT-IR (C=O stretch ~1700 cm1^{-1}) and UV-Vis (λmax_{\text{max}} ~250–300 nm for α,β-unsaturated ketones).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving ambiguities in the molecular geometry of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). Use SHELXL for refinement, focusing on anisotropic displacement parameters to resolve disorder in the ethylhexylidene chain .
  • Data Contradictions : If experimental data conflicts with computational models (e.g., DFT-optimized geometries), re-examine hydrogen bonding or van der Waals interactions using software like Mercury or Olex2 .

Q. How does the compound’s α,β-unsaturated ketone moiety influence its reactivity in biological systems, and what assays are suitable for evaluating this?

  • Mechanistic Insight : The conjugated ketone can act as a Michael acceptor, enabling covalent interactions with thiol groups in enzymes (e.g., cyclooxygenase or NADPH oxidase).
  • Assay Design :

  • Anti-inflammatory Activity : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare potency to diclofenac or curcumin derivatives .
  • Antioxidant Screening : Employ DPPH or ABTS radical scavenging assays, but note that electron-withdrawing groups (e.g., ketones) may reduce efficacy compared to phenolic analogs .

Q. How can researchers resolve discrepancies in spectral data (e.g., 13C^{13}C-NMR shifts) between synthetic batches?

  • Troubleshooting :

  • Isomeric Contamination : Re-examine synthetic conditions (e.g., trace metal catalysts may promote isomerization).
  • Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl3_3) are anhydrous, as moisture can shift carbonyl signals.
  • Reference Standards : Cross-validate with published data for analogous cyclohexanone derivatives (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) .

Structural and Functional Analysis

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • In Silico Methods :

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with NMDA receptors (relevant for neuroactive analogs like methoxetamine) .

Q. How does the ethylhexylidene substituent affect the compound’s stability under varying pH conditions?

  • Degradation Studies :

  • Acidic/Base Hydrolysis : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor via HPLC for decomposition products (e.g., cyclohexanone derivatives).
  • Light Sensitivity : Conduct accelerated stability testing under UV light (λ = 254 nm) to assess photodegradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one
Reactant of Route 2
(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.